molecular formula C16H16S2 B1251837 Cumyl dithiobenzoate CAS No. 201611-77-0

Cumyl dithiobenzoate

Cat. No. B1251837
CAS RN: 201611-77-0
M. Wt: 272.4 g/mol
InChI Key: KOBJYYDWSKDEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cumyl dithiobenzoate (CDB) is an organosulfur compound with the empirical formula C16H16S2 . It is also known as 2-Phenyl-2-propyl benzodithioate . It is used as a chain transfer agent (CTA) in the reversible addition-fragmentation chain transfer (RAFT) polymerization process .


Synthesis Analysis

The synthesis of Cumyl dithiobenzoate can be achieved through the RAFT polymerization process . This process involves the use of a macromolecular chain transfer agent (macro-CTA) at high temperatures . The RAFT process facilitates the synthesis of controlled macromolecular architectures via radical polymerization in homogeneous and heterogeneous media .


Molecular Structure Analysis

Cumyl dithiobenzoate has a molecular weight of 272.43 g/mol . Its structure comprises two phenyl groups attached to a propyl group, which is further linked to a benzodithioate group .


Chemical Reactions Analysis

Cumyl dithiobenzoate is involved in the RAFT polymerization of various monomers . It acts as a chain transfer agent in this process, controlling the polymerization of styrene and other monomers . The RAFT process involves the reversible activation and deactivation of radical polymerization, enabling the synthesis of polymers with well-defined compositions and structures .


Physical And Chemical Properties Analysis

Cumyl dithiobenzoate is a solid substance with a density of 1.125 g/mL at 25 °C . It is used in the RAFT polymerization process due to its ability to control the polymerization of various monomers .

Safety And Hazards

Cumyl dithiobenzoate is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 according to the GHS classification . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . Therefore, it is advised to avoid release to the environment and to handle it with care .

Future Directions

Cumyl dithiobenzoate has potential applications in the synthesis of complex polymers with well-organized architectures such as multiblock, star, and comb-like polymers . Its use in the RAFT polymerization process opens up new possibilities for the synthesis of well-defined polymers using light as an external stimulus . This makes it a promising agent for green and precision polymer manufacturing .

properties

IUPAC Name

2-phenylpropan-2-yl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S2/c1-16(2,14-11-7-4-8-12-14)18-15(17)13-9-5-3-6-10-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBJYYDWSKDEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453981
Record name Cumyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cumyl dithiobenzoate

CAS RN

201611-77-0
Record name Cumyl dithiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-1-phenyl-ethyl) benzenecarbodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of dithiobenzoic acid (10.59 g), a-methylstyrene (10 g) and carbon tetrachloride (40 mL) was heated at 70° C. for 4 hours. The resultant mixture was reduced to a crude oil which was purified by column chromatography (aluminium oxide (activity III), n-hexane eluent) to give 2-phenylprop-2-yl dithiobenzoate (5) (6.1 g, 32.6% yield) as a dark purple oil. 1H-nmr (CDCl3) d(ppm): 2.03 (s, 6H); 7.20-7.60 (m, 8H) and 7.86 (m, 2H).
Quantity
10.59 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of a 3 M phenylmagnesium bromide solution in diethyl ether were added to 35 g of carbon disulfide in 150 ml of tetrahydrofuran (THF), while maintaining the temperature below 40° C. After one hour, the reaction was terminated by adding 50 ml of water. Ether and THF were removed by a rotary evaporator, after which the mixture obtained was transferred into a 500 ml separating funnel by adding 150 ml of water. 50 ml of heptane and 40 g of α-methylstyrene were added thereto, Concentrated aqueous hydrochloric acid was then added in portions, shaking vigorously each time. The addition of hydrochloric acid was continued until the aqueous layer was virtually colorless. The pH of the aqueous phase fell to a value of less than 7. The organic phase became deep violet, and this color is characteristic of the dithioester. The violet organic phase was separated from the aqueous phase. Volatile materials were removed from the mixture using a rotary evaporator. 93.5 g of a violet oil which contained dithiobenzoic acid were obtained. Dithiobenzoic acid contained in the oil was removed by extraction with 2% sodium hydroxide solution, after which 85 g of cumyl dithiobenzoate were obtained and may be used without further purification in RAFT polymerizations.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cumyl dithiobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.